molecular formula C8H13NO3 B2466640 (E)-Ethyl 3-acetamidobut-2-enoate CAS No. 23652-67-7

(E)-Ethyl 3-acetamidobut-2-enoate

Cat. No. B2466640
CAS RN: 23652-67-7
M. Wt: 171.196
InChI Key: RNBWGWPKGHGLOY-AATRIKPKSA-N
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Description

“(E)-Ethyl 3-acetamidobut-2-enoate” is an organic compound with the formula C₈H₁₃NO₃ and a molecular weight of 171.19 g/mol . It is used for research purposes .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl (2E)-3-(acetylamino)-2-butenoate . The InChI code is 1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10)/b6-5+ .


Physical And Chemical Properties Analysis

“(E)-Ethyl 3-acetamidobut-2-enoate” is a solid at room temperature . It has a density of 1.047 . The compound should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

1. Synthesis of Trifluoromethylpyrrolidines

(E)-Ethyl 3-acetamidobut-2-enoate has been utilized in the synthesis of substituted trifluoromethylpyrrolidines, a class of compounds with potential applications in medicinal chemistry. This process involves regio- and stereospecific cycloaddition with metallo-azomethine ylides, resulting in excellent yields (Bonnet-Delpon, Chennoufi, & Rock, 2010).

2. Hydrogenation to Ethyl 2-Hydroxy-4-arylbutyrate

The compound is a precursor in the hydrogenation process yielding ethyl 2-hydroxy-4-arylbutyrate. This sequential hydrogenation of CO and CC bonds is sensitive to reaction temperature, leading to compounds useful in organic synthesis (Meng, Zhu, & Zhang, 2008).

3. Synthesis of Fluorinated Compounds

It plays a role in the synthesis of fluorinated compounds like 3-fluorofuran-2(5H)-ones. This involves photoisomerisation and cyclisation processes, essential in developing novel fluorinated building blocks with potential applications in pharmaceuticals and agrochemicals (Pomeisl et al., 2007).

4. Biohydrogenation Studies

(E)-Ethyl 3-acetamidobut-2-enoate is used in biohydrogenation studies with Saccharomyces cerevisiae (baker's yeast), providing insights into stereochemical aspects of reactions and preparation of chiral synthons (Ferraboschi et al., 1987).

5. Synthesis of Sialic Acid Derivatives

The compound aids in synthesizing sialic acid derivatives, offering a general route to 4-substituted sialic acids, which are significant in biological systems (Hemeon & Bennet, 2008).

6. Enantioselective Synthesis

It is used in the enantioselective synthesis of specific compounds, like in the deracemisation of alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates, highlighting its significance in asymmetric synthesis (Vaijayanthi & Chadha, 2007).

7. Benzylation in Organic Synthesis

The compound reacts with benzylic alcohols under mild conditions, facilitating the synthesis of 2-benzylated products in organic chemistry (Kischel et al., 2007).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 . It’s important to handle this compound with care and use appropriate personal protective equipment .

properties

IUPAC Name

ethyl (E)-3-acetamidobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-4-12-8(11)5-6(2)9-7(3)10/h5H,4H2,1-3H3,(H,9,10)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNBWGWPKGHGLOY-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-Ethyl 3-acetamidobut-2-enoate

Citations

For This Compound
1
Citations
W Jiang, Q Peng, H Sun, Q Zhang, C Huang… - The Journal of …, 2021 - pubs.aip.org
Asymmetric hydrogenation plays an essential role for both academic research and industry to produce enantiomeric pure chiral molecules. Although nuclear magnetic resonance (NMR…
Number of citations: 5 pubs.aip.org

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